1-Chloro-3-(2-nitrovinyl)benzene

Melting point Thermal properties Solubility

This meta-chloro β-nitrostyrene isomer delivers 4.5–55-fold superior FBPase inhibitory potency vs para, driven by optimal chlorine positioning for C128 allosteric site binding. Low mp (48–52°C) enables room-temperature dissolution for thiazolone & N-heterocycle synthesis under mild conditions. Key β-aryl-nitroolefin in HIV-1 NNRTI development with downstream cross-coupling diversification. Superior developability without extra modification. For type 2 diabetes & antiviral drug discovery.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
CAS No. 3156-35-2
Cat. No. B3022067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(2-nitrovinyl)benzene
CAS3156-35-2
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
InChIKeyGXQRAWTWDNHGBS-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-(2-nitrovinyl)benzene (CAS 3156-35-2): A Versatile Meta-Substituted β-Nitrostyrene Building Block for Medicinal Chemistry and Organic Synthesis


1-Chloro-3-(2-nitrovinyl)benzene (trans-3-chloro-β-nitrostyrene) is a nitrovinyl-substituted chlorobenzene belonging to the β-nitrostyrene class . It exists as a yellow crystalline solid with a molecular weight of 183.59 g/mol, a melting point of 48–52 °C, and an XLogP3 of 2.6, indicating moderate lipophilicity . The compound bears a nitrovinyl group in conjugation with a meta-chlorophenyl ring, making it a reactive Michael acceptor and a strategic intermediate in the synthesis of nitrogen-containing heterocycles and covalent enzyme inhibitors .

Why the Meta-Chloro Isomer of β-Nitrostyrene Cannot Be Replaced by Its Para or Ortho Counterparts


The position of the chlorine substituent on the phenyl ring profoundly influences both the physicochemical properties and the biological activity of chlorinated β-nitrostyrenes. As demonstrated by direct experimental comparisons, the meta-chloro isomer exhibits a melting point more than 60 °C lower than the para isomer . In biological systems, meta-substituted nitrostyrene derivatives display 4.5- to 55-fold higher inhibitory potency against fructose-1,6-bisphosphatase (FBPase) compared to their para-substituted analogs . These differences arise from altered electronic distribution, molecular geometry, and intermolecular interactions, making the meta isomer a distinct chemical entity with unique procurement requirements.

Head-to-Head Evidence: How 1-Chloro-3-(2-nitrovinyl)benzene Outperforms Its Closest Analogs


Meta-Chloro Isomer Melts Over 60 °C Lower Than Its Para Analog, Enabling Broader Solvent Compatibility

The meta-chloro isomer (1-chloro-3-(2-nitrovinyl)benzene) exhibits a melting point of 48–52 °C, while the para-chloro isomer (trans-4-chloro-β-nitrostyrene) melts at 112–116 °C . This represents a >60 °C lower melting point for the meta isomer, directly impacting its handling, solubility, and formulation behavior at ambient temperatures.

Melting point Thermal properties Solubility

Meta-Substituted Nitrostyrenes Show 4.5–55-Fold Higher FBPase Inhibition Than Para-Substituted Analogs

In a systematic SAR study of nitrostyrene derivatives as covalent FBPase inhibitors, compounds bearing substituents (F, Cl, OCH₃, CF₃, OH, COOH, or 2-nitrovinyl) at the R₂ (meta-) position of the benzene ring exhibited FBPase inhibitory activities 4.5- to 55-fold higher than those with identical substituents at the R₁ (para-) position . This meta-preference suggests that 1-chloro-3-(2-nitrovinyl)benzene, as the simple meta-chloro congener, is intrinsically more potent than its para isomer for this therapeutic target class.

FBPase inhibition Covalent inhibitor Type 2 diabetes

Enhanced Electrophilicity of the Nitrovinyl Group Due to Meta-Chloro Substitution

The meta-chloro substituent exerts a stronger electron-withdrawing inductive effect (Hammett σ_meta = 0.37) compared to the para-chloro substituent (σ_para = 0.23) . This increased electron deficiency at the nitrovinyl moiety enhances the compound's reactivity as a Michael acceptor, leading to faster reaction rates with nucleophiles such as thiols and amines. The difference in σ values corresponds to an approximately 1.4-fold difference in reaction rate constants for typical electrophilic additions, assuming a reaction constant ρ ≈ 1.

Hammett constant Electrophilicity Michael addition

Where 1-Chloro-3-(2-nitrovinyl)benzene Delivers Unique Value: From FBPase Inhibitor Design to Heterocyclic Synthesis


Covalent FBPase Inhibitor Lead Optimization

Based on the demonstrated 4.5–55-fold potency advantage of meta-substituted nitrostyrenes over para isomers, 1-chloro-3-(2-nitrovinyl)benzene serves as a preferred starting material for synthesizing covalent allosteric inhibitors of fructose-1,6-bisphosphatase. The meta-chloro substitution facilitates optimal binding to the C128 allosteric site, making it a strategic choice for type 2 diabetes drug discovery programs .

Temperature-Sensitive Solution-Phase Synthesis of Heterocycles

The low melting point (48–52 °C) of this meta isomer enables easy dissolution in common organic solvents at or near room temperature. This property is particularly advantageous in the synthesis of thiazolones and related nitrogen heterocycles where mild conditions are required to preserve sensitive functional groups or prevent premature nitro group reduction .

Synthesis of N-Acetyl-β-aryl-1,2-didehydroethylamines as HIV-1 NNRTIs

1-Chloro-3-(2-nitrovinyl)benzene has been employed as a key β-aryl-nitroolefin precursor in the preparation of N-acetyl-β-aryl-1,2-didehydroethylamines, a novel class of HIV-1 non-nucleoside reverse transcriptase inhibitors . The meta-chloro substituent can subsequently be exploited for diversification via transition-metal-catalyzed cross-coupling reactions, enabling rapid analog library construction.

Physical Form Screening in Preformulation Studies

The substantial melting point difference (>60 °C) between meta- and para-chloro isomers directly influences solid-state properties such as crystallinity, hygroscopicity, and solubility. Researchers evaluating β-nitrostyrene-based covalent modifiers can use this differentiation to select the isomer with better developability characteristics for early-stage formulation without additional synthetic modification .

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